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molecular formula C18H32O B8329826 (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one

(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one

Cat. No. B8329826
M. Wt: 264.4 g/mol
InChI Key: ATMUYWZMPLKPEJ-UHFFFAOYSA-N
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Patent
US05258559

Procedure details

[1R-(1β(R*),3aα,7aβ)] octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol (2.66 g, 0.01 mol) (prepared as described in Inhoffen et al., F. Chem. Ber. 1957, 90.664), sodium metaperiodate (7.48 g), ruthenium (III) chloride hydrate (0.207 g, 10 mol %), carbon tetrachloride (40 ml), acetonitrile (40 ml) and pH 7.0 buffer (monobasic potassium phosphate-sodium hydroxide, 0.05M in water) (52 ml) were stirred vigorously by mechanical stirring for 68 hours at 45° C. After this period, 30 ml water was added and this was extracted with methylene chloride (2×40 ml). The extracts were combined, dried over magnesium sulfate and evaporated. Flash chromatography (hexanes -EtOAc=20:1, later 4:1) afforded 0.73 g (26%) of [1R-(1β(R*), 3aα, 7aβ)]octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula III, and 1.15 g (41%) of [1R-(1β(R*), 3aα, 4β, 7aβ)]octahydro-1-(5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula I, as a pale yellow oil which solidifies upon standing in the freezer.
Name
octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
potassium phosphate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.207 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([CH:13]([OH:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].I([O-])(=O)(=O)=O.[Na+].C(Cl)(Cl)(Cl)Cl.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>O.O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([C:13](=[O:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:7])[CH3:8] |f:1.2,4.5.6.7.8.9,11.12|

Inputs

Step One
Name
octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol
Quantity
2.66 g
Type
reactant
Smiles
CC(CCCC(C)C)C1CCC2C(CCCC12C)O
Name
Quantity
7.48 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
potassium phosphate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+].[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0.207 g
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
by mechanical stirring for 68 hours at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
EXTRACTION
Type
EXTRACTION
Details
this was extracted with methylene chloride (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CCCC(C)C)C1CCC2C(CCCC12C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258559

Procedure details

[1R-(1β(R*),3aα,7aβ)] octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol (2.66 g, 0.01 mol) (prepared as described in Inhoffen et al., F. Chem. Ber. 1957, 90.664), sodium metaperiodate (7.48 g), ruthenium (III) chloride hydrate (0.207 g, 10 mol %), carbon tetrachloride (40 ml), acetonitrile (40 ml) and pH 7.0 buffer (monobasic potassium phosphate-sodium hydroxide, 0.05M in water) (52 ml) were stirred vigorously by mechanical stirring for 68 hours at 45° C. After this period, 30 ml water was added and this was extracted with methylene chloride (2×40 ml). The extracts were combined, dried over magnesium sulfate and evaporated. Flash chromatography (hexanes -EtOAc=20:1, later 4:1) afforded 0.73 g (26%) of [1R-(1β(R*), 3aα, 7aβ)]octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula III, and 1.15 g (41%) of [1R-(1β(R*), 3aα, 4β, 7aβ)]octahydro-1-(5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula I, as a pale yellow oil which solidifies upon standing in the freezer.
Name
octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
potassium phosphate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.207 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([CH:13]([OH:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].I([O-])(=O)(=O)=O.[Na+].C(Cl)(Cl)(Cl)Cl.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>O.O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([C:13](=[O:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:7])[CH3:8] |f:1.2,4.5.6.7.8.9,11.12|

Inputs

Step One
Name
octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol
Quantity
2.66 g
Type
reactant
Smiles
CC(CCCC(C)C)C1CCC2C(CCCC12C)O
Name
Quantity
7.48 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
potassium phosphate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+].[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0.207 g
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
by mechanical stirring for 68 hours at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
EXTRACTION
Type
EXTRACTION
Details
this was extracted with methylene chloride (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CCCC(C)C)C1CCC2C(CCCC12C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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